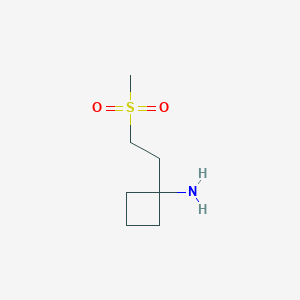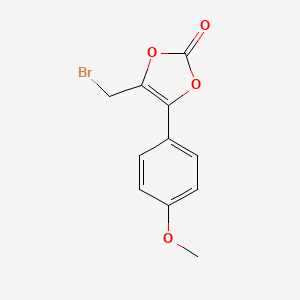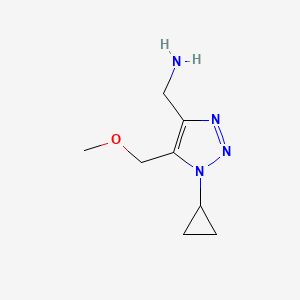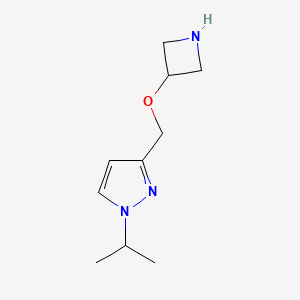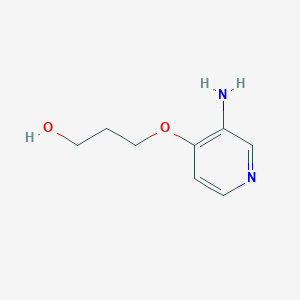
2-Methyl-5-(trifluoromethyl)pyridin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-(trifluoromethyl)pyridin-4-ol is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 2-position, a trifluoromethyl group at the 5-position, and a hydroxyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Pd-catalyzed amination reaction, where 2-bromo-5-(trifluoromethyl)pyridine reacts with corresponding aromatic amines in the presence of a Pd(dba)2/BINAP catalytic system . This method yields the desired product in good to high yields and is characterized by NMR, IR spectroscopies, and mass spectrometry.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 2-Methyl-5-(trifluoromethyl)pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.
科学的研究の応用
2-Methyl-5-(trifluoromethyl)pyridin-4-ol has several scientific research applications:
作用機序
The mechanism by which 2-Methyl-5-(trifluoromethyl)pyridin-4-ol exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group significantly influences the compound’s electronic properties, solubility, and lipophilicity, which in turn affect its biological activity . The compound can form complexes with metal ions, which may play a role in its catalytic and biological activities.
類似化合物との比較
- 2-Hydroxy-5-(trifluoromethyl)pyridine
- 3-(Trifluoromethyl)pyridin-2-ol
- 4-(Trifluoromethyl)pyridin-2-ol
Comparison: Compared to these similar compounds, 2-Methyl-5-(trifluoromethyl)pyridin-4-ol is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and interaction with other molecules. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .
特性
分子式 |
C7H6F3NO |
|---|---|
分子量 |
177.12 g/mol |
IUPAC名 |
2-methyl-5-(trifluoromethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C7H6F3NO/c1-4-2-6(12)5(3-11-4)7(8,9)10/h2-3H,1H3,(H,11,12) |
InChIキー |
XRZJADHGWHTTGO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(=CN1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Fluoro-1-[4-(1-methylethyl)phenyl]ethanone](/img/structure/B13614568.png)
